Lipophilicity (LogP) Profile: Enhanced Membrane Permeability vs. Cinnamamide and Cinromide
The target compound demonstrates a significantly higher calculated lipophilicity (LogP = 3.77) compared to the unsubstituted cinnamamide core (LogP ~1.35) and the clinical-stage analog Cinromide (LogP = 2.92) . This LogP increase of +2.42 over cinnamamide and +0.85 over Cinromide indicates a markedly enhanced partition coefficient, predictive of improved passive membrane permeability and blood-brain barrier penetration potential [1].
| Evidence Dimension | Lipophilicity (LogP, Calculated) |
|---|---|
| Target Compound Data | LogP = 3.77 |
| Comparator Or Baseline | Cinnamamide (LogP = 1.35); Cinromide (LogP = 2.92) |
| Quantified Difference | ΔLogP = +2.42 (vs. cinnamamide); ΔLogP = +0.85 (vs. Cinromide) |
| Conditions | In silico prediction (ALogP / XLogP) for neutral species |
Why This Matters
A higher LogP value guides selection for programs targeting intracellular or CNS compartments, where passive diffusion is a critical determinant of compound exposure.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
